The compound is cataloged under various chemical databases, including PubChem and the EPA's DSSTox database. Its unique structure allows it to participate in numerous chemical reactions, making it a subject of interest in both academic and industrial research settings. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, indicating the presence of both the pyrazole ring and the acetic acid group.
The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid typically involves several key steps:
The molecular structure of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can be analyzed using various techniques:
The molecular formula is , with a molecular weight of approximately 168.20 g/mol. The InChI representation provides a unique identifier for computational chemistry applications.
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can participate in various chemical reactions:
The mechanism of action for 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with biological targets:
The physical and chemical properties of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
The applications of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid span multiple fields:
Heterocyclic scaffolds constitute the structural backbone of >85% of FDA-approved pharmaceuticals, with pyrazole (a five-membered ring featuring two adjacent nitrogen atoms) emerging as a privileged pharmacophore in oncology drug development. Pyrazole derivatives demonstrate exceptional versatility in drug-receptor interactions due to their dual nitrogen atoms, which facilitate hydrogen bonding and dipole interactions, and an aromatic system enabling π-stacking and hydrophobic contacts. This molecular architecture allows precise modulation of key cancer targets, including tyrosine kinases (EGFR, VEGFR), tubulin, and cyclin-dependent kinases [3]. The pyrazole ring’s inherent stability toward metabolic degradation further enhances its pharmacokinetic suitability, making it a preferred scaffold for prolonged therapeutic action [6].
Notably, pyrazole-based inhibitors like Crizotinib (ALK/ROS1 inhibitor for NSCLC) and Pralsetinib (RET kinase inhibitor) exemplify this scaffold’s clinical impact. These drugs leverage pyrazole’s capacity for strategic substitution at N1, C3, and C5 positions to optimize target binding and selectivity—a design principle directly applicable to acetic acid-functionalized pyrazoles [3] [6]. The electron-withdrawing character of the pyrazole ring also fine-tunes the acidity and reactivity of adjacent functional groups, such as acetic acid side chains, enabling tailored interactions with enzymatic active sites [6].
Property | Value/Description |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19–168.20 g/mol |
Pyrazole Substitution | 1-Ethyl (N1), 3-Methyl (C3), acetic acid at C5 |
CAS Registry Number | 1260659-11-7 |
Canonical SMILES | O=C(O)CC1=CC(C)=NN1CC |
InChI Key | ZAFMGHCAPLNLDT-UHFFFAOYSA-N |
Pharmacophore Features | H-bond donor/acceptor (COOH), hydrophobic (ethyl/methyl), aromatic system |
The acetic acid moiety in 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is not merely a passive appendage but a critical determinant of bioactivity. This carboxylic acid group enhances water solubility—counteracting the lipophilicity of the pyrazole ring and alkyl substituents—and serves as a versatile handle for in vivo conjugation (e.g., glucuronidation) or salt formation to improve bioavailability. More significantly, it functions as a hydrogen-bonding anchor in target binding pockets. For instance, in kinase inhibitors, the carboxylic acid can form salt bridges with conserved lysine or arginine residues in the ATP-binding cleft, thereby increasing binding affinity and selectivity [3] [6].
Structurally analogous pyrazole-acetic acid hybrids demonstrate varied biological profiles depending on substitution patterns:
Compound Name | CAS Number | Structural Variation |
---|---|---|
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | 1539117-57-1 | Ethyl at C3, methyl at N1 |
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride | 2126177-47-5 | Protonated acetic acid, salt form |
2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid | 1172533-68-4 | Thioether linker inserted between pyrazole and acetic acid |
Synthetic accessibility further underpins the utility of this hybrid system. The acetic acid group permits straightforward derivatization via amide coupling, esterification, or reduction—enabling rapid generation of combinatorial libraries for structure-activity relationship (SAR) studies. Microwave-assisted techniques, for example, can facilitate the synthesis of such derivatives in high yields (68–86%) with reaction times reduced from hours to minutes, accelerating lead optimization [6]. Despite these advantages, commercial sourcing of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid remains challenging, with key suppliers listing it as discontinued or out-of-stock, necessitating customized synthesis for ongoing research [2] [7] [9].
Method | Conditions | Advantages | Reference Examples |
---|---|---|---|
Microwave Irradiation | 360 W, 120°C, 7–10 min in acetic acid | 70–85% yield, >80% time reduction | Quinolinone-pyrazole hybrids [6] |
Ultrasound Activation | Ethanol, pyrrolidine, 40–60°C, 30–60 min | Milder conditions, reduced side products | Pyrazolyl benzochromanones [6] |
Mechanochemical Grinding | Solvent-free, room temperature | Eco-friendly, high atom economy | Multicomponent pyrazoles [6] |
The strategic fusion of pyrazole’s target engagement versatility with the acetic acid’s physicochemical and binding capabilities positions 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid as a high-value scaffold for anticancer agent development, warranting continued exploration of its target selectivity and mechanistic depth.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: